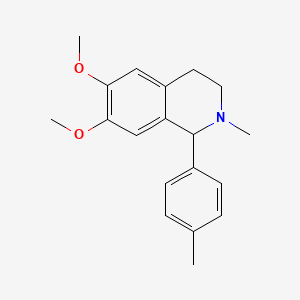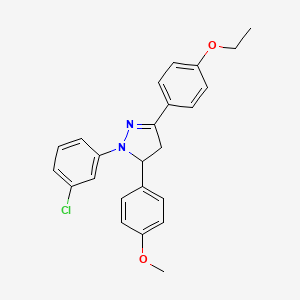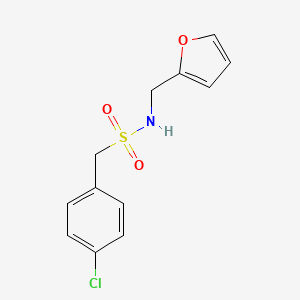
6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, also known as L-tetrahydropalmatine (L-THP), is a natural alkaloid compound found in several plant species. It has been widely used in traditional Chinese medicine for its analgesic, sedative, and anti-inflammatory properties. In recent years, L-THP has gained attention in scientific research for its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of L-THP is not fully understood. However, it is believed to act on several neurotransmitter systems, including dopamine, serotonin, and GABA. L-THP has been shown to increase dopamine release in the striatum, which may contribute to its therapeutic effects in Parkinson's disease. In schizophrenia, L-THP has been shown to modulate the glutamatergic system, which may improve cognitive function.
Biochemical and Physiological Effects
L-THP has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. L-THP has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. L-THP has also been shown to increase the expression of neurotrophic factors, which may promote neuronal survival and growth.
Avantages Et Limitations Des Expériences En Laboratoire
L-THP has several advantages for lab experiments, including its high potency and selectivity for certain neurotransmitter systems. However, L-THP also has several limitations, including its poor solubility and stability, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for L-THP research, including:
1. Development of novel L-THP derivatives with improved pharmacokinetic properties and therapeutic efficacy.
2. Investigation of the potential of L-THP as a neuroprotective agent in various neurodegenerative diseases.
3. Exploration of the potential of L-THP as a therapeutic agent in cancer, as it has been shown to have anti-tumor activity.
4. Examination of the potential of L-THP in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects.
5. Investigation of the potential of L-THP as a therapeutic agent in addiction, particularly in the treatment of opioid addiction.
In conclusion, L-THP is a natural alkaloid compound with potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it is believed to act on several neurotransmitter systems. L-THP has several advantages for lab experiments, but also has several limitations. Future research directions include the development of novel L-THP derivatives and investigation of its potential therapeutic applications in various diseases.
Méthodes De Synthèse
L-THP can be extracted from several plant species, including Corydalis and Stephania. However, the extraction process is highly complex and time-consuming, making it difficult to obtain L-THP in large quantities. Alternatively, L-THP can be synthesized in the laboratory using various chemical methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
Applications De Recherche Scientifique
L-THP has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and addiction. In Parkinson's disease, L-THP has been shown to improve motor function and reduce neuronal damage. In schizophrenia, L-THP has been shown to improve cognitive function and reduce symptoms. In addiction, L-THP has been shown to reduce drug-seeking behavior and withdrawal symptoms.
Propriétés
IUPAC Name |
6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13-5-7-14(8-6-13)19-16-12-18(22-4)17(21-3)11-15(16)9-10-20(19)2/h5-8,11-12,19H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLDTMLFNFLJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[1-(3-chlorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5108050.png)
![1-(3,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108052.png)
![methyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5108058.png)


![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5108083.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-hydroxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)


![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5108118.png)

![6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B5108133.png)